molecular formula C4H9NO B1394169 Oxetan-3-ylmethanamine CAS No. 6246-05-5

Oxetan-3-ylmethanamine

Cat. No.: B1394169
CAS No.: 6246-05-5
M. Wt: 87.12 g/mol
InChI Key: KTHZBRAXOLUNBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of Oxetane-3-methanol: One common method involves the amination of oxetane-3-methanol using ammonia in the presence of a catalyst.

    Condensation Reaction: Another method involves the condensation of oxetane-3-one with an amine.

Industrial Production Methods:

Industrial production methods for oxetan-3-ylmethanamine often involve scalable versions of the synthetic routes mentioned above. These methods are optimized for high yield and purity, and they are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Chemistry: : Oxetan-3-ylmethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: : In biological research, this compound is used to study the effects of small ring systems on biological activity. It serves as a model compound for understanding the behavior of oxetane-containing molecules in biological systems .

Medicine: : The compound is investigated for its potential use in pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of drug candidates .

Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of oxetan-3-ylmethanamine involves its ability to participate in various chemical reactions due to the presence of the oxetane ring and the amino group. The oxetane ring is prone to ring-opening reactions, which can lead to the formation of more stable compounds. The amino group can act as a nucleophile, participating in substitution and addition reactions .

Molecular Targets and Pathways:

Properties

IUPAC Name

oxetan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZBRAXOLUNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676710
Record name 1-(Oxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6246-05-5
Record name 1-(Oxetan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxetan-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Oxetan-3-ylmethanamine in synthesizing BACE1 inhibitors?

A: this compound serves as a crucial building block in the synthesis of deuterium-labeled BI 1181181, a potent BACE1 inhibitor. [] Specifically, the deuterated form of this compound, [2 H6 ]-7, is reacted with a key chiral intermediate to introduce the desired deuterium labeling into the final compound. This labeling is essential for various research purposes, including drug metabolism and pharmacokinetic studies.

Q2: Are there any known Structure-Activity Relationship (SAR) studies exploring modifications to the this compound moiety in BACE1 inhibitors?

A: The provided research paper focuses primarily on the synthesis of labeled compounds and doesn't delve into specific SAR studies concerning modifications to the this compound moiety within the BACE1 inhibitor structure. [] Further research would be needed to understand the impact of such modifications on the inhibitor's potency, selectivity, and other pharmacological properties.

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